

Application Notes and Protocols for DWP-05195

Administration in Rodent Models

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Compound of Interest

Compound Name: DWP-05195

Cat. No.: B15577635

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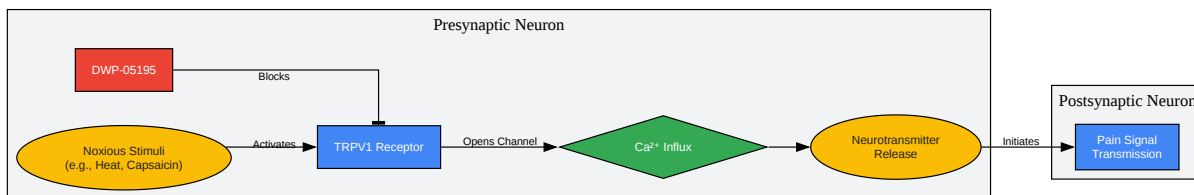
Note to the Reader: As of late 2025, publicly available scientific literature and clinical trial data are limited regarding the administration of **DWP-05195** specifically in rodent models. The primary research available focuses on a first-in-human clinical study. Therefore, the following application notes and protocols are presented as a generalized framework based on standard practices for evaluating novel therapeutic compounds in preclinical rodent studies. The specific parameters and methodologies would need to be adapted once data from **DWP-05195** rodent studies become available.

Introduction

DWP-05195 is a novel antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in pain signaling.[1] As a TRPV1 antagonist, **DWP-05195** holds promise for the management of various pain conditions.[1] Preclinical evaluation in rodent models is a critical step to characterize the pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety profile of a new chemical entity like **DWP-05195** before advancing to human trials. This document provides a template for the experimental protocols and data presentation for such studies.

Mechanism of Action: TRPV1 Antagonism

The proposed mechanism of action for **DWP-05195** is the inhibition of the TRPV1 receptor. This action is expected to block the downstream signaling cascade initiated by noxious stimuli, thereby producing an analgesic effect.



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Caption: Proposed mechanism of **DWP-05195** as a TRPV1 antagonist.

Quantitative Data Summary (Hypothetical)

The following tables are templates for summarizing key data from rodent studies.

Table 1: Hypothetical Pharmacokinetic Parameters of **DWP-05195** in Sprague-Dawley Rats

Parameter	Oral Administration (10 mg/kg)	Intravenous Administration (1 mg/kg)
C _{max} (ng/mL)	Data Not Available	Data Not Available
T _{max} (h)	Data Not Available	Data Not Available
AUC _{0-t} (ng·h/mL)	Data Not Available	Data Not Available
Half-life (t _{1/2}) (h)	Data Not Available	Data Not Available
Bioavailability (%)	Data Not Available	N/A
Clearance (mL/min/kg)	Data Not Available	Data Not Available
Volume of Distribution (L/kg)	Data Not Available	Data Not Available

Table 2: Hypothetical Efficacy of **DWP-05195** in a Rodent Pain Model (e.g., Hot Plate Test)

Treatment Group	Dose (mg/kg, p.o.)	Latency to Response (seconds)	% Maximum Possible Effect (%MPE)
Vehicle Control	0	Data Not Available	Data Not Available
DWP-05195	3	Data Not Available	Data Not Available
DWP-05195	10	Data Not Available	Data Not Available
DWP-05195	30	Data Not Available	Data Not Available
Positive Control (e.g., Morphine)	5	Data Not Available	Data Not Available

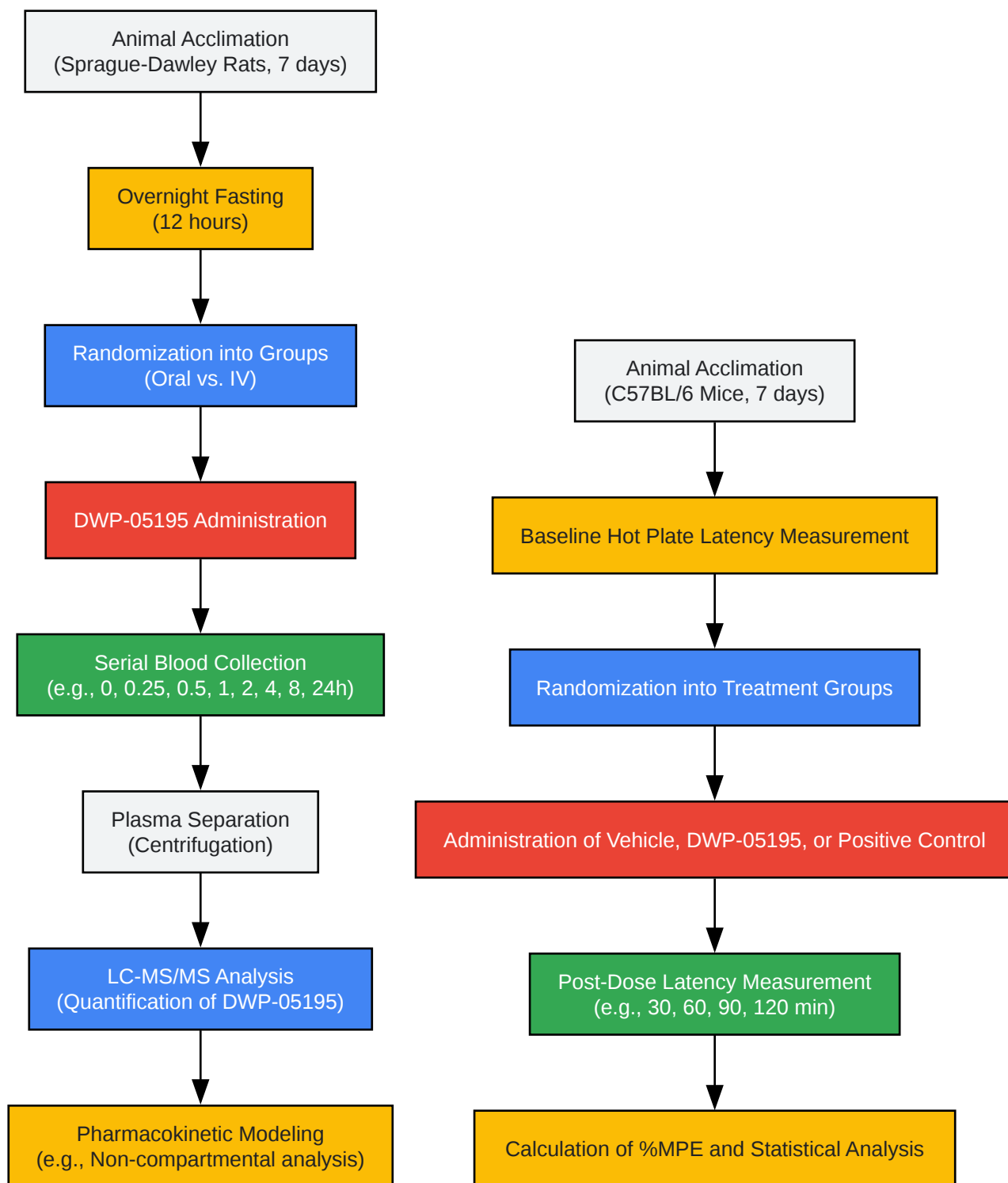
Experimental Protocols

The following are generalized protocols for key experiments that would be conducted to evaluate **DWP-05195** in rodent models.

Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of **DWP-05195** following oral and intravenous administration in rats.

Workflow:



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References

- 1. A first-in-human, double-blind, placebo-controlled, randomized, dose escalation study of DWP05195, a novel TRPV1 antagonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
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